

# O-2172: A Technical Guide to a Selective Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | O-2172    |           |
| Cat. No.:            | B12762857 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**O-2172** is a potent and selective dopamine reuptake inhibitor (DRI) that has garnered interest within the scientific community for its potential applications in neuroscience research and drug development.[1] As a carbacyclic analog of methylphenidate, **O-2172** distinguishes itself through a unique structural modification where the piperidine ring is substituted with a cyclopentane moiety, and a 3,4-dichloro substitution is present on the phenyl ring.[1] This guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of **O-2172**, supplemented with detailed experimental protocols and data presented for clarity and comparative analysis.

## **Chemical Structure and Properties**

**O-2172**, scientifically known as methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate, is a small molecule with the chemical formula C<sub>14</sub>H<sub>16</sub>Cl<sub>2</sub>O<sub>2</sub>.[1][2] Its structure is characterized by a central acetic acid methyl ester scaffold attached to a cyclopentane ring and a 3,4-dichlorinated phenyl group.

#### Chemical Identifiers:

IUPAC Name: methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate[1]



• SMILES: Clc1ccc(cc1Cl)C(C(=O)OC)C2CCCC2[1]

Molecular Formula: C14H16Cl2O2[1][2]

Molecular Weight: 287.18 g/mol [1]

CAS Number: 521062-92-0[1]

#### **Mechanism of Action**

**O-2172** functions as a potent inhibitor of the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] By blocking DAT, **O-2172** increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This mechanism is central to the pharmacological effects of many stimulants and antidepressants.

## **Quantitative Pharmacological Data**

The following table summarizes the in vitro inhibitory activity of **O-2172** on the dopamine and serotonin transporters.

| Transporter                  | IC50 (nM) | Reference |
|------------------------------|-----------|-----------|
| Dopamine Transporter (DAT)   | 47        | [3]       |
| Serotonin Transporter (SERT) | 7000      | [3]       |

The data clearly indicates that **O-2172** is significantly more potent in inhibiting the dopamine transporter compared to the serotonin transporter, highlighting its selectivity. It is reported to have approximately one-third the potency of methylphenidate.[1]

# **Experimental Protocols**

Detailed methodologies for key in vitro assays are provided below. These protocols are based on established methods for characterizing dopamine and serotonin transporter inhibitors and can be adapted for the evaluation of **O-2172**.



## In Vitro [3H]Dopamine Uptake Inhibition Assay

This assay is fundamental for determining the potency of a compound in inhibiting dopamine reuptake by the dopamine transporter.

Objective: To determine the IC50 value of **O-2172** for the inhibition of dopamine uptake via DAT.

#### Materials:

- Cells stably expressing the human dopamine transporter (hDAT) or synaptosomes prepared from rodent striatum.
- [3H]Dopamine (radioligand).
- Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
- O-2172 solutions at various concentrations.
- A known DAT inhibitor (e.g., GBR 12909) as a positive control.
- Scintillation cocktail and a liquid scintillation counter.

#### Procedure:

- Cell/Synaptosome Preparation: Prepare a suspension of hDAT-expressing cells or striatal synaptosomes in the assay buffer.
- Assay Setup: In a 96-well plate, add the cell or synaptosome suspension to each well.
- Pre-incubation: Add varying concentrations of **O-2172** or the positive control to the wells and pre-incubate for 10-20 minutes at 37°C.
- Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [3H]Dopamine to each well.
- Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow for dopamine uptake.



- Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Determine the concentration of O-2172 that inhibits 50% of the specific
  [3H]Dopamine uptake (IC50) by non-linear regression analysis of the concentration-response
  curve.

## In Vitro [3H]Serotonin Uptake Inhibition Assay

This assay is used to assess the selectivity of the compound by measuring its inhibitory effect on the serotonin transporter.

Objective: To determine the IC<sub>50</sub> value of **O-2172** for the inhibition of serotonin uptake via SERT.

#### Materials:

- Cells stably expressing the human serotonin transporter (hSERT) or synaptosomes from a relevant brain region.
- [3H]Serotonin (5-HT) (radioligand).
- Assay buffer.
- **O-2172** solutions at various concentrations.
- A known SERT inhibitor (e.g., fluoxetine) as a positive control.
- Scintillation cocktail and a liquid scintillation counter.

Procedure: The procedure is analogous to the dopamine uptake inhibition assay, with the substitution of [<sup>3</sup>H]Serotonin for [<sup>3</sup>H]Dopamine and the use of hSERT-expressing cells or appropriate synaptosomes.

# Signaling Pathways and Experimental Workflows



## **Signaling Pathway of Dopamine Transporter Inhibition**

The inhibition of the dopamine transporter by **O-2172** leads to an accumulation of extracellular dopamine, which in turn modulates downstream signaling cascades.



Click to download full resolution via product page

Caption: Inhibition of DAT by **O-2172** increases synaptic dopamine levels.

## **Experimental Workflow for In Vitro Inhibition Assay**

The following diagram illustrates the general workflow for determining the inhibitory potency of a compound on a monoamine transporter.





Click to download full resolution via product page

Caption: General workflow for monoamine transporter inhibition assay.

## **Pharmacokinetics**

Specific pharmacokinetic data for **O-2172** is not extensively available in the public domain. However, as a structural analog of methylphenidate, some general pharmacokinetic properties might be inferred, though this should be done with caution. Methylphenidate is known to be



well-absorbed orally and readily crosses the blood-brain barrier.[4] It has a relatively short half-life, typically in the range of 2 to 3 hours.[4] The metabolism of methylphenidate primarily occurs through de-esterification to ritalinic acid.[5] Further research is required to determine the specific pharmacokinetic profile of **O-2172**, including its absorption, distribution, metabolism, and excretion (ADME) properties.

# **Synthesis**

A detailed, step-by-step synthesis protocol for **O-2172** is not readily available in the peer-reviewed literature. However, the synthesis of related cyclopentyl derivatives has been described.[6][7] The synthesis of **O-2172** would likely involve the preparation of a 3,4-dichlorophenylacetic acid precursor, followed by esterification and the introduction of the cyclopentyl group.

#### Conclusion

**O-2172** is a valuable research tool for investigating the role of the dopamine transporter in various physiological and pathological processes. Its high potency and selectivity for DAT make it a suitable candidate for preclinical studies aimed at understanding the neurobiology of dopamine and for the development of novel therapeutics targeting the dopaminergic system. Further studies are warranted to fully characterize its pharmacokinetic profile, in vivo efficacy, and safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. O-2172 Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics and clinical effectiveness of methylphenidate PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics -PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2007010387A2 Stereoselective synthesis of 3,4-disubstituted cyclopentanones and related compounds Google Patents [patents.google.com]
- 7. WO2000049012A1 Process for the production of cyclopentyl 2-thienyl ketone Google Patents [patents.google.com]
- To cite this document: BenchChem. [O-2172: A Technical Guide to a Selective Dopamine Reuptake Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12762857#what-is-the-chemical-structure-of-o-2172]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com